4-[(4-Ethoxyphenyl)methoxy]benzoic acid
Overview
Description
4-[(4-Ethoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-[(4-ethoxyphenyl)methoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethoxyphenyl)methoxy]benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 4-ethoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethoxyphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[(4-Ethoxyphenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the ethoxyphenyl group.
4-Ethoxybenzoic acid: Similar structure but lacks the methoxy group.
4-[(4-Methoxyphenyl)methoxy]benzoic acid: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
4-[(4-Ethoxyphenyl)methoxy]benzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-14-7-3-12(4-8-14)11-20-15-9-5-13(6-10-15)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFZTROAZFCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655722 | |
Record name | 4-[(4-Ethoxyphenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-44-2 | |
Record name | 4-[(4-Ethoxyphenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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